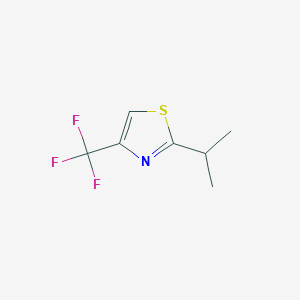

2-Isopropyl-4-trifluoromethylthiazole

Descripción

Historical Development of Thiazole (B1198619) Chemistry and Fluorinated Heterocycles

The study of compounds like 2-isopropyl-4-trifluoromethylthiazole is built upon more than a century of foundational research in both thiazole synthesis and organofluorine chemistry.

The chemistry of thiazoles developed steadily following the pioneering work of chemists in the late 19th century. nih.gov A cornerstone of this field is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.comscribd.com This reaction, which involves the condensation of α-haloketones with thioamides, provided a straightforward and versatile method for creating the thiazole ring system. synarchive.comchemhelpasap.com Other classical methods, such as the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide, further expanded the toolkit for accessing these important heterocycles. wikipedia.orgnih.gov These foundational discoveries were crucial, establishing reliable pathways to the thiazole core that remain relevant in contemporary organic synthesis. ingentaconnect.com

The field of organofluorine chemistry began even before elemental fluorine was isolated in 1886 by Henri Moissan. nih.govjst.go.jp Early examples of organofluorine compound synthesis were reported as far back as 1862. nih.gov The 20th century saw a dramatic expansion of fluorine chemistry, driven initially by the development of chlorofluorocarbons (CFCs) and later by the demands of World War II. researchgate.netnih.gov The unique properties conferred by fluorine, such as high thermal stability and strong electronegativity, spurred the development of new fluorination methods. acs.org Reactions like the Balz-Schiemann reaction became vital for introducing fluorine into aromatic rings. numberanalytics.com In recent years, the field has continued to evolve with the development of milder and more selective fluorination reagents and techniques, including visible-light-mediated methods, making the synthesis of complex fluorinated molecules increasingly accessible. mdpi.com

Significance of Thiazole Scaffolds in Modern Organic Synthesis

The thiazole ring is more than just a chemical curiosity; it is a privileged structure and a versatile building block in the design and synthesis of functional molecules. beilstein-journals.orgeurekaselect.comnih.gov

Thiazoles and their derivatives are considered crucial building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.govtandfonline.com Their aromatic nature provides a stable core that can be functionalized at various positions, allowing for the systematic modification and optimization of molecular properties. mdpi.com The presence of both a sulfur and a nitrogen atom in the ring imparts unique electronic characteristics and potential coordination sites. numberanalytics.com Thiazolines, the partially saturated analogues of thiazoles, are also valuable intermediates and can be functionalized to create diverse organic molecules, including the amino acid cysteine. nih.govrsc.org This versatility allows synthetic chemists to use the thiazole scaffold as a starting point for constructing complex molecular architectures. tandfonline.com

The utility of the thiazole scaffold is demonstrated by its presence in a wide array of commercial products. kuey.net

Pharmaceuticals: The thiazole ring is a key component in numerous drugs, including antimicrobials (sulfathiazole), anti-HIV agents (ritonavir), and non-steroidal anti-inflammatory drugs (meloxicam). wikipedia.orgeurekaselect.comresearchgate.net It is also found in natural products with significant biological activity, such as Vitamin B1 (thiamine) and penicillin. britannica.comeurekaselect.com

Agrochemicals: In the agricultural sector, thiazole derivatives are used extensively as pesticides. researchgate.net Examples include the insecticides thiamethoxam (B1682794) and clothianidin, and fungicides like thiabendazole (B1682256) and thifluzamide. mdpi.comnih.gov

Materials Science: Beyond life sciences, thiazole-containing compounds are used as dyes, vulcanizing accelerators, and photographic sensitizers. eurekaselect.comkuey.net

| Sector | Example Compound(s) | Function |

| Pharmaceuticals | Ritonavir, Meloxicam, Sulfathiazole | Anti-HIV, Anti-inflammatory, Antimicrobial wikipedia.orgeurekaselect.comresearchgate.net |

| Agrochemicals | Thiamethoxam, Thifluzamide | Insecticide, Fungicide mdpi.com |

| Materials Science | Primuline, Mercaptobenzothiazole | Dye, Vulcanizing Accelerator britannica.comnih.goveurekaselect.com |

The Trifluoromethyl Group in Thiazole Heterocycles

The incorporation of a trifluoromethyl (-CF3) group onto a thiazole ring, as seen in this compound, is a deliberate strategy to enhance the molecule's properties. The -CF3 group is a powerful modulator due to its unique electronic and steric characteristics. nbinno.comnih.gov

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the electronic properties of the heterocyclic ring. mdpi.comwikipedia.org This electronic influence can affect the acidity or basicity of nearby functional groups and modulate interactions with biological targets. nbinno.com Furthermore, the -CF3 group is highly lipophilic, a property that can improve a molecule's ability to permeate biological membranes. mdpi.com This increased lipophilicity is often a key factor in improving the efficacy of drug candidates. bohrium.com

From a stability standpoint, the carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, a desirable trait in both pharmaceutical and agrochemical design, as it can lead to a longer biological half-life. bohrium.comwikipedia.org The introduction of a -CF3 group is a well-established strategy for blocking metabolic oxidation at a specific position on a molecule. wikipedia.org Trifluoromethylated heterocycles are an important class of compounds with significant applications in the biomedical and agricultural fields. researchgate.net

| Property of -CF3 Group | Consequence for the Molecule | Reference |

| High Electronegativity | Strong electron-withdrawing effect, alters acidity/basicity. | mdpi.comwikipedia.org |

| Increased Lipophilicity | Enhances membrane permeability and bioavailability. | mdpi.comnbinno.com |

| High C-F Bond Energy | Increases metabolic stability and blocks oxidative metabolism. | mdpi.combohrium.com |

| Steric Bulk | Can influence binding affinity and molecular conformation. | mdpi.com |

Impact on Chemical Reactivity and Electronic Properties

The chemical reactivity and electronic properties of this compound are fundamentally dictated by the nature of its substituents. The trifluoromethyl (-CF3) group at the 4-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electron density of the thiazole ring, making it more electron-deficient. An electron-deficient aromatic system generally exhibits altered reactivity towards electrophilic and nucleophilic reagents. For instance, electrophilic aromatic substitution reactions would likely be disfavored or require harsh reaction conditions, with the substitution pattern being directed by the existing substituents.

Conversely, the isopropyl group at the 2-position is an electron-donating group through an inductive effect. This partially counteracts the electron-withdrawing effect of the trifluoromethyl group, creating a polarized electronic environment within the molecule. This electronic push-pull system can enhance the dipole moment of the molecule and influence its solubility and interaction with polar solvents. The steric bulk of the isopropyl group can also play a significant role in directing the approach of reagents, potentially leading to regioselective reactions.

| Property | Predicted Influence of Substituents |

| Electron Density of Thiazole Ring | Significantly reduced due to the -CF3 group |

| Reactivity towards Electrophiles | Deactivated |

| Reactivity towards Nucleophiles | Activated at specific positions |

| Dipole Moment | Likely enhanced due to electronic asymmetry |

Influence on Molecular Recognition and Intermolecular Interactions

The structure of this compound suggests its potential to engage in a variety of intermolecular interactions, which are crucial for molecular recognition events. The trifluoromethyl group is known to participate in non-covalent interactions, such as halogen bonding (specifically, fluorine bonding) and dipole-dipole interactions. These interactions, although weaker than classical hydrogen bonds, can be highly directional and contribute significantly to the stability of molecular assemblies.

The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, making them potential hydrogen bond acceptors. The presence of the bulky isopropyl group can create a hydrophobic pocket, favoring interactions with nonpolar moieties through van der Waals forces. In the context of supramolecular chemistry or drug design, these varied interaction capabilities could allow this compound to bind to specific biological targets or to self-assemble into ordered structures. For example, a molecule with this structure could potentially interact with the active site of an enzyme through a combination of hydrophobic interactions and specific fluorine-protein contacts.

| Interaction Type | Potential Site on this compound |

| Halogen (Fluorine) Bonding | Trifluoromethyl group |

| Hydrogen Bond Acceptor | Nitrogen and Sulfur atoms of the thiazole ring |

| Hydrophobic Interactions | Isopropyl group |

| Dipole-Dipole Interactions | Across the polarized molecular framework |

Structure

3D Structure

Propiedades

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c1-4(2)6-11-5(3-12-6)7(8,9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLMUSHZOWBWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586026 | |

| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-24-1 | |

| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Trifluoromethylthiazole Derivatives

Electronic Effects of Substituents on Thiazole (B1198619) Reactivity

The electronic properties of substituents play a critical role in dictating the course and rate of chemical reactions involving the thiazole nucleus. The interplay between the electron-donating isopropyl group and the strongly electron-withdrawing trifluoromethyl group in 2-isopropyl-4-trifluoromethylthiazole creates a unique electronic environment that influences its reactivity profile.

The isopropyl group, attached at the C2 position, is an alkyl group that acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density at the C2 carbon, partially mitigating its inherent electron deficiency. pharmaguideline.com

In contrast, the trifluoromethyl (CF3) group at the C4 position is a potent electron-withdrawing group (EWG). mdpi.com This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). mdpi.com The CF3 group significantly decreases the electron density of the thiazole ring, particularly at the C4 and C5 positions. mdpi.com This deactivation of the aromatic ring toward electrophilic attack is a well-established strategy in drug design to enhance metabolic stability. mdpi.com

| Substituent | Position | Electronic Effect | Influence on Thiazole Ring |

| Isopropyl | C2 | Electron-Donating (+I) | Increases electron density at C2, partially reducing its electrophilicity. |

| Trifluoromethyl | C4 | Electron-Withdrawing (-I) | Strongly decreases electron density across the ring, particularly at C4 and C5, deactivating it towards electrophiles. |

The basicity of thiazoles, which is significantly lower than that of imidazoles, stems from the protonation of the lone pair of electrons on the N3 nitrogen atom. wikipedia.orgpharmaguideline.com The electronic effects of the substituents directly impact this property. The electron-donating isopropyl group at C2 tends to increase the electron density on the ring nitrogen, which would typically enhance basicity.

| Property | Effect of Isopropyl Group (at C2) | Effect of Trifluoromethyl Group (at C4) | Net Effect on this compound |

| Basicity (at N3) | Increase | Strong Decrease | Significant decrease in basicity. |

| Nucleophilicity (at C5) | Increase | Strong Decrease | Significant decrease in nucleophilicity, making electrophilic attack challenging. |

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and the nature of intermediates is fundamental to predicting and controlling the chemical behavior of this compound derivatives.

Nucleophilic substitution reactions on the thiazole ring generally require activation of the ring or the use of a strong nucleophile, as the aromatic system is relatively electron-rich. pharmaguideline.com The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comias.ac.in

In this compound, the presence of the powerful electron-withdrawing CF3 group at C4 significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. Consequently, a leaving group (such as a halogen) at the C2 or C5 position would be readily displaced by nucleophiles. While the target molecule itself does not have a leaving group, its halogenated derivatives would be highly susceptible to this type of reaction. The isopropyl group at C2 may provide some steric hindrance to an incoming nucleophile, but the electronic activation by the CF3 group is expected to be the dominant factor.

Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com Initiation involves the formation of radicals, typically through the homolytic cleavage of a bond using heat or UV light. youtube.comyoutube.com Propagation involves a chain reaction where a radical reacts with a stable molecule to form a new radical. youtube.comyoutube.com Termination occurs when two radicals combine to form a stable, non-radical product. youtube.comyoutube.com

For this compound, the isopropyl group is a potential site for radical reactions. The tertiary C-H bond on the isopropyl group is relatively weak and can be abstracted by a radical species in a propagation step to form a stable tertiary radical. This intermediate could then react with other molecules. For example, radical halogenation would likely occur selectively at the isopropyl group rather than on the deactivated aromatic ring.

Key Stages of a Radical Reaction:

Initiation: Formation of initial radical species (e.g., Cl₂ → 2 Cl• under UV light). youtube.com

Propagation: A radical reacts to form a new radical (e.g., Cl• abstracts a hydrogen from the isopropyl group). youtube.com

Termination: Two radicals combine to end the chain reaction (e.g., R• + Cl• → R-Cl). youtube.com

Chemical reactions can proceed through either concerted mechanisms, where all bond-making and bond-breaking occurs in a single step, or stepwise mechanisms, which involve one or more reactive intermediates.

Stepwise Reactions: Most reactions involving this compound, such as the previously discussed nucleophilic aromatic substitution, would proceed through a stepwise mechanism. This involves the formation of a distinct intermediate (e.g., a Meisenheimer complex) before the final product is formed. The stability of this intermediate, which is enhanced by the electron-withdrawing trifluoromethyl group, is crucial to the reaction's feasibility.

Concerted Reactions: Pericyclic reactions, like cycloadditions, are classic examples of concerted processes. While thiazoles can undergo Diels-Alder reactions, the aromatic stabilization of the ring means that high temperatures are generally required. wikipedia.org The strong electronic perturbation caused by the isopropyl and trifluoromethyl substituents could influence the feasibility and regioselectivity of such cycloaddition reactions, although the highly deactivated nature of the ring would likely make these reactions unfavorable.

Characterization of Transition States

The elucidation of reaction mechanisms for derivatives of this compound relies heavily on the characterization of transition states, which represent the highest energy point along a reaction coordinate. Understanding the geometry and energy of these fleeting structures is paramount for predicting reaction rates and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling these transition states.

DFT calculations allow for the optimization of transition state geometries and the calculation of their associated activation energies (Ea). For instance, in the synthesis of thiazole derivatives, a proposed mechanism may involve the nucleophilic attack of a sulfur atom, leading to an S-alkylation intermediate via a specific transition state. This is followed by another nucleophilic attack and dehydration to form the final product. mdpi.com Computational models can map the energy profile of this entire pathway, identifying the rate-determining step by locating the transition state with the highest energy barrier.

In cycloaddition reactions involving thiazole derivatives, the transition state is crucial for determining stereoselectivity. DFT studies can model the different possible transition states leading to various stereoisomers (e.g., SS, RR, SR, RS). By comparing the activation energies of these transition states, the most favorable reaction pathway and the predominant product stereochemistry can be predicted. rsc.org The analysis often involves examining key geometric parameters of the transition state, such as forming bond lengths and dihedral angles, to understand the origins of the observed selectivity.

Kinetic and Thermodynamic Aspects of Thiazole Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions under varying reaction conditions.

Kinetic studies are essential for understanding the rate at which transformations of thiazole derivatives occur and the factors that influence it. The determination of the reaction order provides insight into the molecularity of the rate-determining step. For many reactions involving thiazole derivatives, such as nucleophilic aromatic substitution, the process is often found to follow second-order kinetics. sciepub.com This implies that the rate of reaction is dependent on the concentration of both the thiazole substrate and the reacting nucleophile.

The rate of reaction can be experimentally measured by monitoring the concentration of reactants or products over time under controlled conditions (e.g., constant temperature). sciepub.com For example, the reaction of a halogenated thiazole with a nucleophile like sodium methoxide is typically a second-order reaction. sciepub.com

Table 1: General Kinetic Parameters for Thiazole Reactions

| Reaction Type | Typical Reactants | Common Reaction Order |

|---|---|---|

| Nucleophilic Aromatic Substitution | Halogenated Thiazole, Nucleophile (e.g., NaOMe) | Second Order |

| Electrophilic Substitution | Thiazole, Electrophile (e.g., Br₂) | Varies (often complex) |

Note: This table represents typical findings for the thiazole class of compounds.

In competing reaction pathways, the distinction between kinetic and thermodynamic control is critical for predicting the major product. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. wikipedia.orglibretexts.org The major product formed is the one that proceeds through the lowest activation energy barrier, meaning it is the product that forms the fastest. libretexts.orglibretexts.org This process is often irreversible under these conditions. libretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established. wikipedia.orglibretexts.org Under these conditions of thermodynamic control, the major product will be the most stable one, which corresponds to the lowest energy product, regardless of the activation energy required to form it. wikipedia.orglibretexts.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Favored Product | Reaction Conditions |

|---|---|---|

| Kinetic Control | The one that forms fastest (lowest activation energy) | Low temperature, short reaction time, irreversible conditions |

| Thermodynamic Control | The most stable product (lowest Gibbs free energy) | High temperature, long reaction time, reversible conditions |

Regioselectivity and Site-Specificity in Functionalization Reactions

The functionalization of the this compound ring is highly dependent on the electronic nature of the ring and the directing effects of the substituents. The thiazole ring itself has distinct electronic properties: the C2 position is the most electron-deficient and susceptible to nucleophilic attack and deprotonation, while the C5 position is relatively electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com

Electrophilic Substitution: Electrophiles preferentially attack the C5 position of the thiazole ring. pharmaguideline.com If the C5 position is already substituted, electrophilic attack is generally disfavored. The presence of an electron-donating group at C2, such as the isopropyl group, further facilitates electrophilic attack at the C5 position. Conversely, the electron-withdrawing trifluoromethyl group at C4 will deactivate the ring towards electrophilic attack, but the primary site of reaction remains C5.

Nucleophilic Substitution: The C2 position is the most vulnerable to attack by strong nucleophiles due to its electron-deficient character. pharmaguideline.com Nucleophilic substitution reactions, especially on halo-thiazoles, readily occur at this position. For example, in the reaction of 2-nitro-5-chlorothiazole with sodium methoxide, the chlorine atom at the C5 position is the leaving group. sciepub.com

Deprotonation: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium compounds, generating a nucleophilic C2-anion that can react with various electrophiles. pharmaguideline.com

Experimental and Computational Approaches to Mechanistic Elucidation

A combination of experimental and computational methods is employed to achieve a comprehensive understanding of the reaction mechanisms of this compound derivatives.

Experimental Approaches: Experimental studies involve the synthesis of derivatives and the structural elucidation of products using various spectroscopic techniques. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental tools for confirming the structures of reactants, intermediates, and products. mdpi.comekb.eg These techniques help to verify the regiochemistry and stereochemistry of the transformations.

X-ray Crystallography: For crystalline products, single-crystal X-ray analysis provides unambiguous confirmation of the molecular structure, which is crucial for validating proposed reaction mechanisms. mdpi.com

Kinetic Studies: As discussed in section 3.3.1, experimental determination of reaction rates and orders provides direct evidence for the species involved in the rate-determining step of a reaction.

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction pathways that are often difficult to study experimentally. mdpi.com

Geometry Optimization: DFT is used to calculate the optimized geometries of reactants, intermediates, transition states, and products. researchgate.net

Reaction Pathway Modeling: By mapping the potential energy surface, computational studies can trace the entire reaction coordinate, identifying transition states and calculating activation energies. researchgate.net This helps to distinguish between competing mechanisms and predict the most likely pathway. nih.gov

Spectroscopic Prediction: DFT can also be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data to support structural assignments. researchgate.net

These computational methods provide a theoretical framework that complements experimental findings, leading to a detailed and robust elucidation of reaction mechanisms. mdpi.com

Academic Research Applications of 2 Isopropyl 4 Trifluoromethylthiazole

Medicinal Chemistry Research

The thiazole (B1198619) ring is a well-established pharmacophore present in numerous approved drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. ijper.orgglobalresearchonline.net The incorporation of an isopropyl group and a trifluoromethyl group onto this privileged scaffold allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of new chemical entities.

Design and Synthesis of Novel Pharmacologically Active Compounds

The 2-isopropyl-4-trifluoromethylthiazole framework is a key starting point for synthesizing a variety of potentially therapeutic molecules. Researchers have utilized this and structurally similar scaffolds to create new compounds with a range of biological activities.

For instance, derivatives of 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) are crucial intermediates in the synthesis of the HIV protease inhibitor, Ritonavir. google.comgoogle.com Various synthetic routes have been developed to produce these intermediates, highlighting the industrial and academic importance of this thiazole derivative. google.comgoogle.com

Furthermore, research into related structures, such as 2-methyl-4-trifluoromethylthiazole-5-carboxamides, has yielded compounds with notable fungicidal and insecticidal properties. researchgate.net These studies demonstrate the versatility of the trifluoromethylated thiazole core in generating compounds with diverse biological applications, extending beyond human medicine into agrochemicals. The synthesis of these derivatives often begins with starting materials like ethyl 4,4,4-trifluoroacetoacetate, which are then subjected to a series of chemical reactions to build the final, complex molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The thiazole scaffold is frequently subjected to such studies to optimize its therapeutic potential. ijper.orgnih.gov By systematically modifying different positions on the thiazole ring, chemists can identify which functional groups enhance potency, selectivity, and pharmacokinetic properties.

For trifluoromethylated thiazole derivatives, SAR studies are crucial for understanding the impact of various substituents. Extensive SAR investigations are often required to determine the optimal placement of fluorine-containing groups to improve biological activity. mdpi.com For example, research has shown that even small changes to the side chains of thiazole compounds can significantly affect their binding affinity to biological targets. researchgate.net In the development of anticancer agents, SAR studies revealed that the presence of a methoxy (B1213986) group on associated phenyl rings led to higher activity than a halogen group. ijper.org These studies guide the rational design of more effective and safer drug candidates.

Interactive Table: SAR Insights for Thiazole Derivatives

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

| Phenyl ring substituent | Methoxy group vs. Halogen group | Methoxy group leads to higher antitumor activity | ijper.org |

| General | Introduction of -CF3 group | Increased potency for inhibiting 5-HT uptake by 6-fold | mdpi.com |

| Side chain modification | Systematic variation | Significant effects on binding affinity to targets | researchgate.net |

Strategic Role of the Trifluoromethyl Group in Drug Design and Optimization

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often referred to as a "pharmacophore" in its own right. wechemglobal.comresearchgate.net Its incorporation into a drug candidate can profoundly alter its properties in several beneficial ways. mdpi.comnih.gov The unique electronic nature and steric profile of the -CF3 group are leveraged to enhance a molecule's metabolic stability, membrane permeability, and receptor binding. researchgate.net

A significant challenge in drug development is preventing the rapid breakdown of a compound by metabolic enzymes in the body. The trifluoromethyl group is exceptionally effective at enhancing metabolic stability. wechemglobal.commdpi.comnih.gov This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. researchgate.netnih.gov

For a drug to reach its target within the body, it must often cross biological membranes, such as the intestinal wall or the blood-brain barrier. The ability to do so is largely governed by its lipophilicity (its "fat-loving" nature). The trifluoromethyl group significantly increases a molecule's lipophilicity. mdpi.comresearchgate.netnih.gov

This enhanced lipophilicity can improve a compound's absorption and distribution throughout the body by facilitating its passage through lipid-rich cell membranes. mdpi.comnih.gov For example, the antidepressant Fluoxetine owes its ability to efficiently penetrate the brain to the enhanced lipophilicity conferred by its trifluoromethyl group. mdpi.com By carefully positioning -CF3 groups, medicinal chemists can fine-tune a molecule's lipophilicity to achieve the optimal balance between membrane permeability and aqueous solubility. researchgate.net

The ultimate effectiveness of a drug depends on how strongly and selectively it binds to its biological target, such as a receptor or an enzyme. The trifluoromethyl group can significantly enhance this binding affinity. mdpi.comresearchgate.netresearchgate.net

The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.comresearchgate.net This can alter the electronic distribution of the entire molecule, potentially improving electrostatic or hydrogen bonding interactions with the target protein. researchgate.net Additionally, the -CF3 group is larger than a hydrogen or methyl group, and this increased bulk can lead to more extensive and favorable hydrophobic interactions within the binding pocket of the target, thereby increasing both binding affinity and selectivity. mdpi.com In some cases, replacing a trifluoromethyl group with other substituents can even switch a molecule's function from an agonist to an antagonist. researchgate.netdrugbank.com

Interactive Table: Physicochemical and Pharmacological Effects of the Trifluoromethyl Group

| Property Affected | Mechanism of Action | Consequence for Drug Candidate | References |

| Metabolic Stability | High C-F bond strength blocks enzymatic oxidation. | Increased drug half-life, reduced metabolic degradation. | mdpi.comresearchgate.netnih.gov |

| Lipophilicity | The lipophilic nature of fluorine atoms. | Enhanced absorption and ability to cross cell membranes. | mdpi.comresearchgate.netnih.gov |

| Membrane Permeability | Increased lipophilicity facilitates passage through lipid bilayers. | Improved bioavailability and distribution to target tissues. | mdpi.comresearchgate.net |

| Receptor Binding | Strong electron-withdrawing nature and steric bulk. | Enhanced hydrogen bonding, electrostatic, and hydrophobic interactions. | mdpi.comresearchgate.netdrugbank.com |

Development of Biologically Active Molecular Probes

There is currently no available scientific literature detailing the use or development of this compound as a biologically active molecular probe. Research into molecular probes often involves compounds with specific fluorescent, radioactive, or reactive properties that allow for the detection or labeling of biological targets. The structural features of this compound have not been reported in the context of such applications.

Agrochemical Research

While thiazole and trifluoromethyl-containing compounds are of significant interest in agrochemical research, specific studies on this compound are not present in the available literature. The trifluoromethyl group is known to enhance the biological activity of many pesticides, and the thiazole ring is a core structure in numerous bioactive molecules. nih.govnih.gov However, the efficacy of this specific compound has not been reported.

No studies were found that specifically report on the synthesis and evaluation of this compound as a fungicidal agent. Research on analogous compounds, such as certain 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, has indicated some fungicidal activity against pathogens like tomato late blight. researchgate.net This suggests that the trifluoromethylthiazole scaffold has potential for fungicidal applications, but data for the isopropyl-substituted variant is lacking.

Fungicidal Activity of a Related Compound Class

| Compound Class | Pathogen | Efficacy |

|---|

This table shows data for a related class of compounds, not this compound.

Similarly, there is no direct research available on the development of this compound as an insecticidal compound. Studies on related 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have shown some insecticidal effects against the potato leafhopper. researchgate.net This indicates a potential for this class of chemicals in insecticide development, though specific data for this compound is absent.

Insecticidal Activity of Related Compounds

| Compound | Target Insect | Efficacy |

|---|---|---|

| A 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivative | Potato leafhopper | 80% control at 600g ai/ha researchgate.net |

This table shows data for related compounds, not this compound.

Ligand Design and Coordination Chemistry

While thiazole derivatives are known to act as ligands in coordination chemistry due to the presence of nitrogen and sulfur atoms that can coordinate with metal ions, there is no specific research detailing the use of this compound for this purpose. scientificforefront.orgresearchgate.netresearchgate.net The synthesis of metal complexes with this particular ligand and the study of their properties have not been described in the available literature.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-isopropyl-4-trifluoromethylthiazole, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show three distinct signals corresponding to the different proton environments: the thiazole (B1198619) ring proton, the isopropyl methine proton, and the isopropyl methyl protons.

Thiazole Proton (H-5): A singlet is anticipated for the proton at the 5-position of the thiazole ring. Its chemical shift would be influenced by the electronic effects of the adjacent sulfur atom and the trifluoromethyl group.

Isopropyl Methine Proton (-CH(CH₃)₂): This proton is expected to appear as a septet (or multiplet) due to coupling with the six equivalent protons of the two methyl groups.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are expected to produce a single doublet signal due to coupling with the methine proton.

A representative table of expected ¹H NMR data is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Expected Coupling Constant (J, Hz) |

| H-5 (Thiazole) | 7.5 - 8.5 | Singlet (s) | N/A |

| -CH (CH₃)₂ | 3.0 - 3.5 | Septet (sept) | ~7.0 |

| -CH(CH₃ )₂ | 1.2 - 1.5 | Doublet (d) | ~7.0 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Reaction Monitoring and Structural Elucidation

Fluorine (¹⁹F) NMR is a highly sensitive technique that is particularly useful for analyzing fluorinated compounds like this compound. Given that ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clear and unambiguous signal for the trifluoromethyl (CF₃) group.

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet, confirming the presence of the CF₃ group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic thiazole ring. This technique is invaluable for:

Structural Elucidation: The presence of a signal in the characteristic region for an aromatic-CF₃ group provides definitive evidence for the successful incorporation of the trifluoromethyl moiety onto the thiazole ring.

Reaction Monitoring: During the synthesis of the compound, ¹⁹F NMR can be used to monitor the progress of the reaction. The disappearance of the fluorine signal from the starting material and the appearance of the product's characteristic singlet allows for real-time tracking of the reaction's conversion and completion.

| Nucleus Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |

| -CF₃ | -60 to -70 | Singlet (s) |

Note: Chemical shifts are typically referenced to a standard like CFCl₃.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. For this compound, signals are expected for the three thiazole ring carbons, the trifluoromethyl carbon, and the two carbons of the isopropyl group.

Thiazole Carbons (C-2, C-4, C-5): These carbons will appear in the aromatic region of the spectrum. The carbon attached to the trifluoromethyl group (C-4) will likely appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Trifluoromethyl Carbon (-CF₃): This carbon signal is also expected to be a prominent quartet due to the strong one-bond coupling to the three fluorine atoms.

Isopropyl Carbons (-CH(CH₃)₂): Two signals are expected in the aliphatic region, one for the methine carbon and one for the two equivalent methyl carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern (due to F) |

| C-2 (Thiazole) | 165 - 175 | Singlet |

| C-4 (Thiazole) | 140 - 150 | Quartet (q) |

| C-5 (Thiazole) | 115 - 125 | Singlet |

| -C F₃ | 120 - 130 | Quartet (q) |

| -C H(CH₃)₂ | 30 - 40 | Singlet |

| -CH(C H₃)₂ | 20 - 25 | Singlet |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

X-ray Crystallography for Molecular Structure Determination

While NMR spectroscopy provides data on the chemical environment and connectivity of atoms, X-ray crystallography offers a definitive and highly detailed three-dimensional model of the molecule's structure in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding accurate measurements of bond lengths, bond angles, and torsion angles.

Key data obtained from a single crystal X-ray diffraction analysis would include:

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer value |

This analysis would confirm the planarity of the thiazole ring and reveal the specific conformation of the isopropyl group relative to the ring in the crystalline state.

Confirmation of Stereochemistry and Regiochemistry

X-ray crystallography provides an unambiguous method for confirming the regiochemistry of the substituents on the thiazole ring. In the synthesis of this compound, different isomers could potentially form (e.g., 2-isopropyl-5-trifluoromethylthiazole). Crystallographic analysis definitively establishes the connectivity, confirming that the isopropyl group is at the C-2 position and the trifluoromethyl group is at the C-4 position. While this compound itself is achiral and thus has no stereochemistry to confirm, this technique is crucial for derivatives of this compound that may contain stereocenters, where it can be used to determine the absolute configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. whitman.edu When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk For this compound (C₇H₈F₃NS), the exact molecular weight is 195.04 g/mol .

The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments helps to confirm the compound's structure. Due to the stability of the aromatic thiazole ring, fragmentation often involves the cleavage of bonds on the substituent groups. libretexts.org

Expected Fragmentation Pattern:

Molecular Ion (M+) Peak : The primary peak corresponding to the intact ionized molecule.

M-15 Peak : Represents the loss of a methyl radical (•CH₃) from the isopropyl group.

M-43 Peak : Corresponds to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a stable 4-trifluoromethylthiazole cation.

| m/z Value (Expected) | Assigned Fragment | Structural Origin |

|---|---|---|

| 195 | [C₇H₈F₃NS]⁺ | Molecular Ion (M⁺) |

| 180 | [M - CH₃]⁺ | Loss of a methyl group |

| 152 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components.

Expected IR Absorption Bands:

C-H Stretching : Vibrations from the isopropyl group's methyl and methine C-H bonds.

C-F Stretching : Strong, characteristic absorptions from the trifluoromethyl (CF₃) group, typically appearing in the 1350-1100 cm⁻¹ region.

C=N Stretching : A key vibration from the thiazole ring.

Aromatic C-H Bending : Vibrations associated with the C-H bond on the heterocyclic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aliphatic C-H (Isopropyl) | 2970 - 2870 | Stretching |

| C=N (Thiazole Ring) | 1650 - 1550 | Stretching |

| Aliphatic C-H (Isopropyl) | 1470 - 1370 | Bending |

| C-F (Trifluoromethyl) | 1350 - 1100 | Stretching (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within a molecule, particularly in conjugated systems. The thiazole ring of this compound contains π-electrons and is expected to absorb UV radiation, leading to π → π* electronic transitions. The precise absorption maximum (λ_max) would be determined experimentally, but heterocyclic aromatic systems typically exhibit strong absorption in the 200-400 nm range.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov It is indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures or impurities. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. asianpubs.orgasianpubs.org In reversed-phase HPLC, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Purity is determined by the presence of a single, sharp peak in the chromatogram, and the area of this peak can be used for quantification.

Preparative Chromatography , which can be performed using either column chromatography or preparative HPLC, is employed to isolate the pure compound on a larger scale. chromatographyonline.com The choice of technique depends on the required purity and the quantity of material to be processed.

| Technique | Primary Application | Principle of Separation |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Partitioning between a mobile and stationary phase based on polarity. asianpubs.orgasianpubs.org |

| Thin-Layer Chromatography (TLC) | Rapid Purity Check & Reaction Monitoring | Adsorption on a solid stationary phase. nih.gov |

| Column Chromatography | Bulk Isolation & Purification | Adsorption on a solid stationary phase packed in a column. nih.gov |

| Preparative HPLC | High-Purity Isolation | High-resolution partitioning for isolating specific components. chromatographyonline.com |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are used to study the redox properties of a compound. Cyclic Voltammetry (CV) is a versatile method for investigating electron transfer processes. sciepub.com By measuring the current response to a cycling potential, CV can determine the oxidation and reduction potentials of a substance and provide insights into the kinetics and reversibility of its redox reactions. sciepub.com

For this compound, the thiazole ring system may be susceptible to electrochemical oxidation or reduction. A CV experiment would reveal the potentials at which these events occur. The process could be characterized as reversible, quasi-reversible, or irreversible, providing valuable information about the stability of the resulting oxidized or reduced species. sciepub.com Studies on related isothiazolinone derivatives have shown that such heterocyclic systems can undergo irreversible, diffusion-controlled oxidation processes. mdpi.com

| Parameter | Information Provided |

|---|---|

| Anodic/Cathodic Peak Potentials | Potentials at which oxidation/reduction occurs. |

| Peak Current | Related to the concentration of the analyte and the rate of the electron transfer. |

| Peak Separation | Indicates the reversibility of the redox process. |

| Scan Rate Dependence | Helps to determine if the process is diffusion-controlled or adsorption-controlled. mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-isopropyl-4-trifluoromethylthiazole. These calculations provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electrons within the molecule, which collectively determine its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry of this compound, providing a three-dimensional representation of the molecule in its lowest energy state. From this optimized geometry, various electronic properties can be calculated, such as the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to calculate the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how this compound will interact with other molecules. The electrostatic potential map, another output of DFT calculations, visually represents the charge distribution and is invaluable for understanding intermolecular interactions.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to obtain a precise determination of its equilibrium geometry and electronic structure. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results obtained from less computationally expensive methods. The choice of the basis set in these calculations is crucial and directly impacts the accuracy of the results.

Solvation Models in Computational Studies

To understand the behavior of this compound in a real-world chemical environment, it is often necessary to consider the effects of the solvent. Solvation models are computational methods used to account for the influence of a solvent on the properties and reactivity of a solute molecule. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally very expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach offers a good compromise between accuracy and computational cost and is widely used to study the properties of molecules like this compound in solution. These models can predict how the solvent affects the molecule's geometry, electronic properties, and reactivity.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the identification of key intermediates and transition states that are often transient and difficult to detect experimentally.

Prediction of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can predict the most likely pathways a reaction will follow. For reactions involving this compound, this involves calculating the energies of reactants, products, and any intermediates. A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. The energy barrier, which is the difference in energy between the reactants and the transition state, determines the rate of the reaction. Computational methods can accurately predict these energy barriers, providing quantitative insights into reaction kinetics.

Computational Validation of Experimental Mechanisms

Computational modeling plays a vital role in validating and refining mechanisms that have been proposed based on experimental observations. If a proposed mechanism is correct, computational calculations should be able to reproduce the experimentally observed outcomes, such as product distributions and reaction rates.

For instance, if a particular reaction involving this compound is proposed to proceed through a specific intermediate, computational methods can be used to calculate the stability of that intermediate and the energy barriers for its formation and subsequent reaction. If the calculated energies are consistent with the experimental findings, it provides strong support for the proposed mechanism. Conversely, if the computational results contradict the experimental observations, it may suggest that the proposed mechanism needs to be revised. This iterative process of combining experimental and computational studies is a powerful approach for gaining a deep and accurate understanding of chemical reactions.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While no specific molecular docking studies have been published for this compound, the general process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.

Selection and Preparation of the Target Protein: A biologically relevant protein target would be identified, and its crystal structure would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the protein. The program would then generate various binding poses and score them based on a scoring function that estimates the binding affinity.

Analysis of Interactions: The resulting docked poses would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

A hypothetical data table for such a study could look like this:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | TYR 123, LEU 24, VAL 56 | Hydrogen Bond, Hydrophobic |

| Cytochrome P450 Y | -7.2 | PHE 210, ILE 115, ALA 301 | Hydrophobic, Pi-Alkyl |

This table is for illustrative purposes only as no specific data exists for this compound.

Cheminformatics and Molecular Descriptors for Compound Design

Cheminformatics involves the use of computational methods to analyze chemical data. Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of compounds.

For this compound, a cheminformatics analysis would involve the calculation of various descriptors, including:

Topological Descriptors: Such as the Wiener index and Kier & Hall connectivity indices, which describe the atomic connectivity in the molecule.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information about its size and shape.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical Descriptors: Such as logP (lipophilicity), molar refractivity, and polar surface area.

These descriptors could then be used to build predictive models for designing new thiazole (B1198619) derivatives with desired properties.

A table of calculated molecular descriptors for this compound might include:

| Descriptor | Calculated Value |

| Molecular Weight | 195.21 g/mol chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | N/A |

| Topological Polar Surface Area (TPSA) | N/A |

| Number of Hydrogen Bond Donors | N/A |

| Number of Hydrogen Bond Acceptors | N/A |

| Rotatable Bonds | N/A |

Specific values for many descriptors are not available in the public domain.

Modeling of Spectroscopic Properties

Computational modeling can predict the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. Common spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The modeling process for this compound would typically involve:

Geometry Optimization: The molecule's geometry would be optimized using quantum chemical methods like Density Functional Theory (DFT).

Frequency Calculations: To predict the IR spectrum, vibrational frequencies would be calculated.

NMR Shielding Calculations: To predict the 1H and 13C NMR spectra, the magnetic shielding constants for each nucleus would be calculated.

Electronic Transition Calculations: To predict the UV-Vis spectrum, the energies and oscillator strengths of electronic transitions would be calculated using methods like Time-Dependent DFT (TD-DFT).

A comparison of predicted and (if available) experimental spectroscopic data would be presented as follows:

| Spectroscopic Data | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | N/A |

| 13C NMR Chemical Shifts (ppm) | N/A |

| Major IR Absorption Bands (cm-1) | N/A |

| λmax (UV-Vis) (nm) | N/A |

No publicly available spectroscopic data or modeling studies for this compound could be located.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-isopropyl-4-trifluoromethylthiazole, and how can purity be optimized?

- Methodology : Use nucleophilic substitution or cyclocondensation reactions under inert atmospheres. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting solvent polarity (e.g., THF or DMF) and temperature (60–80°C) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Analytical Workflow :

- NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in NMR as a quartet) and isopropyl protons (δ ~1.2–1.4 ppm in NMR as a doublet) .

- FT-IR : Identify C-F stretches (1000–1100 cm) and thiazole ring vibrations (1450–1600 cm) .

- Elemental Analysis : Validate C, H, N, and S content with <0.5% deviation from theoretical values .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Thiazole derivatives typically exhibit moderate solubility in DMSO, making it suitable for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; trifluoromethyl groups generally enhance thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of this compound be obtained?

- Approach : Use isotopic labeling (e.g., or ) to track reaction pathways. For electrophilic substitutions, analyze regioselectivity via DFT calculations (e.g., Gaussian 09) to predict electron density at C-2 vs. C-5 positions .

- Case Study : Fluorinated thiazoles often undergo nucleophilic attack at the electron-deficient C-4 position, guided by trifluoromethyl’s strong electron-withdrawing effects .

Q. How should researchers address contradictions in biological activity data for this compound?

- Data Reconciliation : Apply longitudinal analysis (e.g., three-wave panel designs) to differentiate short-term vs. long-term effects. For instance, initial positive correlations (e.g., enzyme inhibition) may reverse over time due to metabolite interference .

- Statistical Tools : Use structural equation modeling (SEM) with bootstrapping to test mediation effects (e.g., effort exertion as a mediator between compound exposure and cellular outcomes) .

Q. What computational strategies are effective for predicting binding affinities of this compound with biological targets?

- Docking Protocols : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrophobic pockets accommodating the isopropyl group and hydrogen bonding with the thiazole nitrogen .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-protein complexes. Fluorine atoms often enhance binding via halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.